N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-18-6-3-4-7-19(18)16-28-15-14-22-23(26(28)30)8-5-9-24(22)32-17-25(29)27-20-10-12-21(31-2)13-11-20/h3-13H,14-17H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPYANVFRDTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure
The compound can be represented by the following structure:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that benzamide riboside (BR) inhibits dihydrofolate reductase (DHFR), leading to reduced cancer cell proliferation in resistant strains .
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Benzamide Riboside | Lymphoblastic leukemia | Inhibition of DHFR |
| N-(4-methoxyphenyl) derivatives | Various | Apoptosis induction |
2. Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory activities. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in inflammatory diseases .
3. Antimicrobial Activity
The phenoxy-acetamide scaffold has shown promising antimicrobial properties against various bacterial strains. This activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Cell Cycle Regulation : Certain derivatives induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in response to treatment with benzamide derivatives.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Benzamide Derivatives : A study demonstrated that a series of benzamide derivatives exhibited potent cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting tumor growth in vivo .
- Antimicrobial Testing : Research conducted on phenoxy-acetamides revealed significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential for development as new antimicrobial agents .
Scientific Research Applications
Biological Activities
Research indicates that N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide exhibits several promising biological activities:
-
Anticancer Activity :
- Studies have demonstrated that compounds with similar structures show potential in inhibiting cancer cell proliferation. For example, derivatives containing the isoquinoline scaffold have been reported to exhibit cytotoxic effects against various cancer cell lines .
- A specific study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy against various pathogens. Similar phenoxy-N-arylacetamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria .
- These findings indicate potential applications in developing new antibiotics or antimicrobial agents.
- Anti-inflammatory Effects :
- Analgesic Properties :
Synthesis and Structure Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Reactions involving chloroacetamides and various phenolic compounds.
- Characterization techniques such as IR spectroscopy, NMR (both and ), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Cancer Treatment :
- Antimicrobial Testing :
- Anti-inflammatory Mechanisms :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs, emphasizing substituent effects and biological activities:
Key Structural and Functional Insights:
Methoxy vs. Nitro Groups: The hypoglycemic thiazolidinedione derivative () highlights how nitro substituents on the phenyl ring improve metabolic activity compared to methoxy groups, which are more common in antimicrobial agents .
Core Scaffold Influence: Isoquinoline vs. Quinoline: Quinoline derivatives () show better metabolic stability (UPLC-MS RT < 2 min) than isoquinoline-based compounds, possibly due to reduced ring strain . Thiazolidinone vs. Isoquinoline: Thiazolidinones () prioritize antimicrobial over anticancer activity, whereas isoquinoline-acetamide hybrids may favor kinase or topoisomerase inhibition .
Acetamide Linker Flexibility :
- Compounds with shorter linkers (e.g., ’s thiazolidinedione) exhibit stronger target binding (e.g., PPAR-γ agonism), while longer, oxygenated linkers (as in the target compound) may enhance solubility and diffusion .
Preparation Methods
Bischler-Napieralski Cyclization
This method involves cyclizing a β-phenylethylamide derivative using dehydrating agents. For example:
- Starting material : 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is prepared by reacting 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane and methanesulfonic acid via the Schmidt reaction.
- Reaction conditions : Polyphosphoric acid (PPA) at 120–150°C facilitates cyclization.
- Yield : 67–82%.
Schmidt Reaction
An alternative approach uses hydrazoic acid (HN₃) to form the lactam ring:
- Substrate : 6-Methoxy-2,3-dihydro-1H-inden-1-one.
- Reagents : Sodium azide (NaN₃), methanesulfonic acid (CH₃SO₃H).
- Key step : Intramolecular rearrangement forms the 3,4-dihydroisoquinolin-1(2H)-one scaffold.
Alkylation at Position 2: Introduction of 2-Methylbenzyl Group
The 2-methylbenzyl substituent is introduced via N-alkylation or Mannich-type reactions .
N-Alkylation of Dihydroisoquinolinone
Reductive Amination
For substrates lacking direct alkylation sites:
- Reagents : 2-Methylbenzaldehyde, sodium cyanoborohydride (NaBH₃CN) in methanol.
- Key intermediate : Imine formation followed by reduction.
Etherification at Position 5: Formation of Acetamide-Oxy Linkage
The ether bridge is constructed via Williamson ether synthesis or Mitsunobu reaction .
Williamson Ether Synthesis
Mitsunobu Reaction
For sterically hindered substrates:
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
- Advantage : Improved stereochemical control.
Amidation: Attachment of 4-Methoxyphenyl Group
The final acetamide moiety is introduced via coupling reactions .
HATU-Mediated Amidation
Mixed Carbonate Method
- Reagents : Ethyl chloroformate, triethylamine (Et₃N).
- Mechanism : In-situ formation of an active ester intermediate.
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
X-ray Crystallography
- Confirmation : Planar dihydroisoquinoline core with dihedral angles of 14.9°–45.8° between aromatic rings.
Optimization Challenges and Solutions
Regioselectivity in Alkylation
Oxidative Degradation
Scalability
- Batch size : Up to 100 g demonstrated in patent CN103864684A.
- Key factor : Use of microwave-assisted reactions to reduce cycle times.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Bischler-Napieralski | 70 | 95 | 120 | High |
| Schmidt Reaction | 65 | 92 | 150 | Moderate |
| Reductive Amination | 60 | 90 | 180 | Low |
Industrial Applications and Patents
Q & A
Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?
- Crystallographic Workflow :
- Single-Crystal Growth : Use slow evaporation (solvent: DCM/MeOH) to obtain diffraction-quality crystals .
- X-ray Diffraction : Resolve dihydroisoquinoline ring puckering and acetamide torsion angles (R-factor < 0.05) .
- Density Functional Theory (DFT) : Validate observed conformations with computational models (e.g., B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
